1,3-Bis(2,6-diisopropilfenil)imidazol-2-ilidenopaladio(II) dicloruro CAS No. 905459-27-0"

>

1,3-Bis(2,6-diisopropilfenil)imidazol-2-ilidenopaladio(II) dicloruro CAS No. 905459-27-0"

>

1,3-Bis(2,6-diisopropilfenil)imidazol-2-ilidenopaladio(II) dicloruro

Descripción general

Descripción

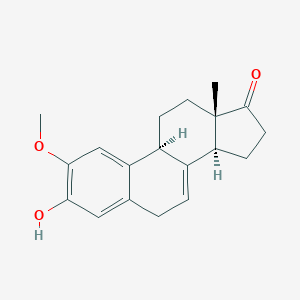

The compound "1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride" represents a class of palladium complexes involving N-heterocyclic carbene (NHC) ligands, which have been extensively studied for their potential in catalysis, including cross-coupling reactions, due to their unique structural and electronic properties. This compound exemplifies the utility and versatility of NHC ligands in creating highly active and stable palladium catalysts.

Synthesis Analysis

The synthesis of related palladium complexes involves the combination of NHC ligands with palladium sources in the presence of coordinating and bridging ligands. For instance, the preparation of dinuclear palladium(II) complexes has been demonstrated through reactions involving chalcogenolato-bridging in dinuclear palladium(II) complexes, showcasing the methodologies for synthesizing palladium complexes with NHC ligands and their capacity for further functionalization (Sharma et al., 2015).

Molecular Structure Analysis

The molecular structure of palladium complexes with NHC ligands typically features square-planar geometry around the palladium center, influenced by the ligands' steric and electronic properties. The bond lengths and angles within these complexes have been elucidated through X-ray crystallography, providing insight into the effects of NHC ligands on the palladium center's coordination environment (Shaik et al., 2013).

Chemical Reactions and Properties

Palladium complexes with NHC ligands are renowned for their catalytic activity in various chemical reactions, including the Suzuki-Miyaura coupling, Heck reaction, and amination of aryl chlorides. The efficiency of these complexes as catalysts is attributed to the strong σ-donor ability of the NHC ligands, which stabilizes the palladium center and enhances its reactivity (Grasa et al., 2001).

Physical Properties Analysis

The physical properties of these complexes, such as solubility, thermal stability, and crystallinity, are significantly influenced by the NHC ligands' nature. The design of the ligand framework, including the introduction of sterically demanding or electron-donating substituents, can tailor these properties for specific applications, as demonstrated in various studies.

Chemical Properties Analysis

The chemical properties, including the reactivity and selectivity of palladium complexes with NHC ligands, are governed by the electronic characteristics of the NHC ligand. The ligands' ability to donate electron density to the palladium center plays a crucial role in modulating the complex's catalytic performance, affecting the turnover frequency and the scope of substrates that can be utilized in catalytic reactions.

Aplicaciones Científicas De Investigación

Catálisis homogénea

Este compuesto es un tipo de ligando de carbeno N-heterocíclico (NHC), que se utiliza ampliamente en el campo de la catálisis homogénea . Los ligandos NHC son conocidos por su fuerte donación σ y su volumen estérico variable, que a menudo no se pueden obtener fácilmente utilizando otras clases de ligandos .

Reacciones de acoplamiento cruzado

El compuesto ha mostrado una amplia actividad en varias reacciones de acoplamiento cruzado, incluyendo acoplamientos cruzados de enlaces N–C, O–C, C–Cl, C–Br, C–S y C–H .

Química de coordinación

El compuesto se ha utilizado en química de coordinación con varios metales como oro (Au), rodio (Rh) y paladio (Pd) .

Reacción de aminación de haluros de arilo

El compuesto se ha utilizado como ligando para complejos de Pd para la reacción de aminación de haluros de arilo .

Reacción de formación de enlaces C-C

Se ha utilizado en reacciones de formación de enlaces C-C, como la reacción de Kumada-Tamao-Corriu, el acoplamiento de Suzuki y el acoplamiento de Stille .

Reducción de olefina y carbonilo

El compuesto se ha utilizado para la reducción de olefina y carbonilo .

Reacción de transferencia de carbeno

Se ha utilizado en reacciones de transferencia de carbeno .

Aziridinación de olefinas y metilenación de aldehídos

El compuesto se ha utilizado en la aziridinación de olefinas y la metilenación de aldehídos .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is the palladium (II) atom. The compound is a N-heterocyclic carbene (NHC) ligand , which is known to be a tremendously valuable ligand in homogeneous catalysis . The NHC ligand is characterized by strong σ-donation of the carbene center and variable steric bulk of wingtip groups .

Mode of Action

The compound interacts with its target through coordination chemistry . The NHC ligand forms a bond with the palladium (II) atom, resulting in a well-defined palladium N-heterocyclic carbene complex . This interaction is facilitated by the strong σ-donation of the carbene center and the steric bulk of the wingtip groups .

Biochemical Pathways

The compound is involved in various cross-coupling reactions , affecting an array of N–C, O–C, C–Cl, C–Br, C–S, and C–H bond cross-couplings . These reactions are crucial in the field of organic synthesis, enabling the formation of complex organic structures from simpler precursors.

Result of Action

The compound can efficiently catalyze α-arylation of ketones . It’s also known to catalyze other reactions such as the Suzuki coupling reaction, Buchwald-Hartwig amination reaction, dehalogenation of aryl chlorides, and oxidation of secondary alcohols .

Action Environment

The compound is air-stable , indicating that it can maintain its structure and function in the presence of air. It also exhibits excellent thermal stability , allowing it to withstand high temperatures without decomposition or degradation. This makes it suitable for use in thermal processes and reactions .

Propiedades

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;3-chloropyridine;dichloropalladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-16,18-21H,17H2,1-8H3;1-4H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDKGTGQENJFON-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42Cl3N3Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

927706-57-8, 905459-27-0 | |

| Record name | Dichloro-[1,3-bis(diisopropylphenyl)-2- imidazolidinyliden]-(3-chloropyridyl)palladium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichloro-[1,3-bis(diisopropylphenyl)imidazolyliden)]-(3-chloropyridyl)palladium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)

![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)